molecular formula C19H16NNaO3 B14466650 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt CAS No. 68556-17-2

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt

Cat. No.: B14466650
CAS No.: 68556-17-2
M. Wt: 329.3 g/mol
InChI Key: NGRFVUFCSAHIMO-UHFFFAOYSA-M
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Description

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt is a complex organic compound with a unique structure that includes a naphthalene ring, an ethoxyphenyl group, and a hydroxy group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt typically involves the reaction of 2-naphthalenecarboxylic acid with 2-ethoxyaniline in the presence of a coupling agent. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and catalysts like triethylamine or pyridine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of naphthalenecarboxamide derivatives with carbonyl groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted naphthalenecarboxamide derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-(2-methoxyphenyl)-3-hydroxy-, monosodium salt
  • 2-Naphthalenecarboxamide, N-(2-chlorophenyl)-3-hydroxy-, monosodium salt
  • 2-Naphthalenecarboxamide, N-(2-methylphenyl)-3-hydroxy-, monosodium salt

Uniqueness

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-, monosodium salt is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart specific properties that differentiate it from other similar compounds, making it valuable for certain applications.

Properties

CAS No.

68556-17-2

Molecular Formula

C19H16NNaO3

Molecular Weight

329.3 g/mol

IUPAC Name

sodium;3-[(2-ethoxyphenyl)carbamoyl]naphthalen-2-olate

InChI

InChI=1S/C19H17NO3.Na/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21;/h3-12,21H,2H2,1H3,(H,20,22);/q;+1/p-1

InChI Key

NGRFVUFCSAHIMO-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+]

Origin of Product

United States

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